molecular formula C10H7ClFNO3 B13637770 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid

2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid

Katalognummer: B13637770
Molekulargewicht: 243.62 g/mol
InChI-Schlüssel: CBLCAKKSMCCKQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure with a chloro and fluoro substitution on the indole ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the corresponding indole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Analyse Chemischer Reaktionen

2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro and fluoro groups on the indole ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the biological context and the specific target being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid include other indole derivatives with different substitutions on the indole ring. Some examples are:

  • 2-(4-Bromo-7-fluoro-2-oxoindolin-3-yl)acetic acid
  • 2-(4-Chloro-7-methyl-2-oxoindolin-3-yl)acetic acid
  • 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)propionic acid

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Eigenschaften

Molekularformel

C10H7ClFNO3

Molekulargewicht

243.62 g/mol

IUPAC-Name

2-(4-chloro-7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid

InChI

InChI=1S/C10H7ClFNO3/c11-5-1-2-6(12)9-8(5)4(3-7(14)15)10(16)13-9/h1-2,4H,3H2,(H,13,16)(H,14,15)

InChI-Schlüssel

CBLCAKKSMCCKQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(C(=O)NC2=C1F)CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.